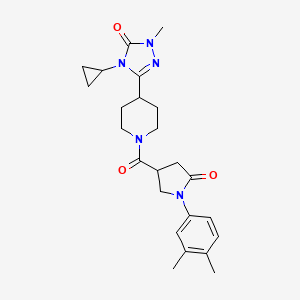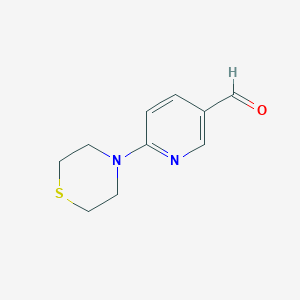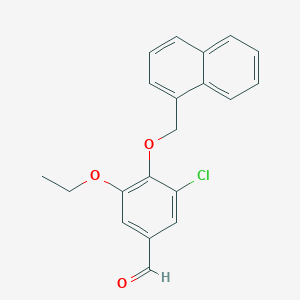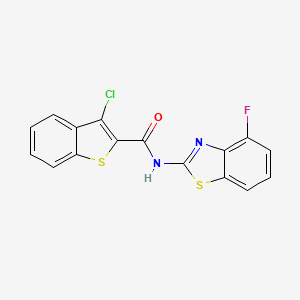
N-(3-fluorobenzyl)-3-methyl-1-(methylsulfonyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-fluorobenzyl)-3-methyl-1-(methylsulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C25H26N4O3S2 and its molecular weight is 494.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Evaluation
Synthesis of Piperidine Derivatives
A study explored the synthesis of 1-substituted piperidine derivatives, evaluating their inotropic activity. One derivative demonstrated significant increase in stroke volume, suggesting potential for heart-related therapies (Ji-Yong Liu et al., 2009).
Fluoroalkylidene Biomolecules
Research into the synthesis of fluoroaminosulfones from piperidine and nucleic bases led to the development of fluorinated biomolecules, including a potent DPP-II inhibitor and acyclonucleoside analogues as potential enzyme inhibitors (Anais Prunier et al., 2013).
Na+/H+ Antiporter Inhibitors
A comprehensive investigation synthesized benzoylguanidines as Na+/H+ exchanger inhibitors, offering insights into their structure-activity relationships and potential as adjunctive therapy in acute myocardial infarction treatment (M. Baumgarth et al., 1997).
HIV Integrase Inhibitors
A class of N-benzyl dihydroxypyrimidine carboxamides was designed and synthesized, showing potent inhibition of HIV-integrase, highlighting a novel approach in the treatment of AIDS (P. Pace et al., 2007).
Chemical and Material Science
- Aromatic Polyamides: The preparation and characterization of aromatic polyamides based on ether-sulfone-dicarboxylic acids demonstrated applications in materials science, revealing their solubility and thermal properties (S. Hsiao et al., 1997).
Radiopharmaceuticals
- Radiosynthesis of Ligands: Studies on the radiosynthesis of ligands targeting serotonin receptors have been conducted, aiming at developing tracers for γ-emission tomography and offering insights into receptor distributions and potential diagnostic applications (J. Mertens et al., 1994).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-fluorobenzyl)-3-methyl-1-(methylsulfonyl)piperidine-3-carboxamide involves the reaction of 3-methyl-1-(methylsulfonyl)piperidine-3-carboxylic acid with 3-fluorobenzylamine in the presence of a coupling agent such as EDCI or HATU. The resulting intermediate is then treated with acetic anhydride and triethylamine to form the final product.", "Starting Materials": [ "3-methyl-1-(methylsulfonyl)piperidine-3-carboxylic acid", "3-fluorobenzylamine", "EDCI or HATU", "Acetic anhydride", "Triethylamine" ], "Reaction": [ "Step 1: React 3-methyl-1-(methylsulfonyl)piperidine-3-carboxylic acid with EDCI or HATU and 3-fluorobenzylamine in a suitable solvent such as DMF or DCM.", "Step 2: Purify the resulting intermediate by column chromatography or recrystallization.", "Step 3: React the purified intermediate with acetic anhydride and triethylamine in a suitable solvent such as DCM or THF.", "Step 4: Purify the final product by column chromatography or recrystallization." ] } | |
CAS No. |
1251549-62-8 |
Molecular Formula |
C25H26N4O3S2 |
Molecular Weight |
494.63 |
IUPAC Name |
2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C25H26N4O3S2/c1-6-33-24-27-22-21(34-24)23(31)29(18-9-7-14(2)8-10-18)25(32)28(22)13-19(30)26-20-16(4)11-15(3)12-17(20)5/h7-12H,6,13H2,1-5H3,(H,26,30) |
InChI Key |
BUCAJINPNTZMES-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=C(C=C(C=C3C)C)C)C4=CC=C(C=C4)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2732916.png)

![N-[4-(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine](/img/structure/B2732921.png)

![2-[4-(2,2-Difluoroethanesulfinyl)phenyl]acetic acid](/img/structure/B2732925.png)
![(5Z)-3-[4-(diethylamino)phenyl]-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2732926.png)



![2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2732930.png)
![3-Amino-2-[(4-fluoro-2-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B2732931.png)



